molecular formula C12H11ClN2O2 B1286157 5-Amino-2-chloro-N-(2-furylmethyl)benzamide CAS No. 926216-59-3

5-Amino-2-chloro-N-(2-furylmethyl)benzamide

Cat. No.: B1286157
CAS No.: 926216-59-3
M. Wt: 250.68 g/mol
InChI Key: WLHWYCBWGULUOZ-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-(2-furylmethyl)benzamide: is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a furan ring attached to a benzamide structure. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Amino-2-chloro-N-(2-furylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzamide and 2-furylmethylamine.

    Reduction: The nitro group in 2-chloro-5-nitrobenzamide is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

    Coupling Reaction: The resulting 2-chloro-5-aminobenzamide is then coupled with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) for the reduction step.

    Automated Reactors: Employing automated reactors to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions:

5-Amino-2-chloro-N-(2-furylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

5-Amino-2-chloro-N-(2-furylmethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 5-Amino-2-chloro-N-(2-furanylmethyl)benzamide
  • 5-Amino-2-chloro-N-(furan-2-ylmethyl)benzamide
  • 2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide

Comparison:

5-Amino-2-chloro-N-(2-furylmethyl)benzamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. The presence of the chloro group also adds to its reactivity, allowing for various substitution reactions that can be exploited in synthetic chemistry.

Properties

IUPAC Name

5-amino-2-chloro-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHWYCBWGULUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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